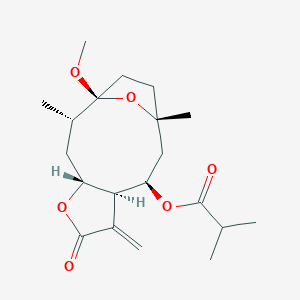

3-O-Methyltirotundin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-O-Methyltirotundin is a natural product that has been isolated from the roots of a plant . It is used as an analytical standard, research and development reagent, quality control material, and reference material for testing chromatography and HPLC methods .

Molecular Structure Analysis

The molecular formula of 3-O-Methyltirotundin is C20H30O6 . It contains a total of 58 bonds, including 28 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 aliphatic esters, 2 aliphatic ethers, and 1 Oxolane .Physical And Chemical Properties Analysis

3-O-Methyltirotundin is a powder with a molecular weight of 366.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Role of Phosphoinositide 3-Kinase in Autophagy : A study examined the effects of 3-methyladenine (3-MA), a phosphoinositide 3-kinase (PI3K) inhibitor, on autophagy under various conditions. It was found that 3-MA can both promote and inhibit autophagy depending on the conditions, suggesting a complex role of PI3K inhibitors in autophagy studies (Wu et al., 2010).

Binding of Thyrotropin-releasing Hormone Receptors : Research on the distribution of thyrotropin-releasing hormone (TRH) receptors used a TRH analog, [3H]3-methyl-histidine-TRH, to study receptor binding in the rat central nervous system. This study contributes to understanding receptor binding and distribution, which could be relevant for compounds like 3-O-Methyltirotundin (Manaker et al., 1985).

Anti-inflammatory Activity of Sesquiterpene Lactones : A study investigated the anti-inflammatory activity of sesquiterpene lactones from Tithonia diversifolia. Although not directly about 3-O-Methyltirotundin, this research could offer insights into the anti-inflammatory potential of similar compounds (Rüngeler et al., 1998).

Metabolite of Astilbin and Its Immunosuppressive Activity : The identification of a new metabolite of astilbin, 3'-O-methylastilbin, and its immunosuppressive activity against contact dermatitis provides insights into the potential biological activities and metabolism of related compounds (Guo et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLCYTMIFQPNDN-IZEBJNRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methyltirotundin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.